Fgfr-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fgfr-IN-7 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity and selectivity.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing stringent purification protocols to meet regulatory standards .
化学反应分析
Types of Reactions
Fgfr-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
科学研究应用
Fgfr-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Helps in understanding the role of FGFRs in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR dysregulation.
Industry: Used in the development of new therapeutic agents targeting FGFRs
作用机制
Fgfr-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4 .
相似化合物的比较
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating urothelial carcinoma.
Pemigatinib: Used for cholangiocarcinoma with FGFR2 fusions.
Futibatinib: A third-generation FGFR inhibitor under clinical trials.
Uniqueness
Fgfr-IN-7 is unique due to its specific binding affinity and selectivity for FGFRs, which may result in fewer off-target effects and improved efficacy in certain cancer types .
属性
分子式 |
C16H21ClF2N4O2 |
---|---|
分子量 |
374.81 g/mol |
IUPAC 名称 |
2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3 |
InChI 键 |
IQVHMRPINAMBJU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。